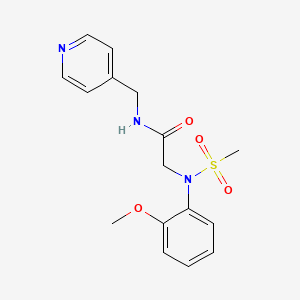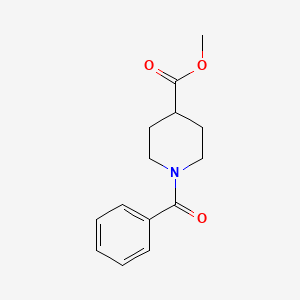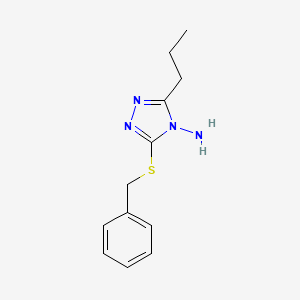![molecular formula C15H17N3O3 B5571168 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B5571168.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of compounds similar to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide often involves acylation reactions and the use of various precursors to introduce the desired functional groups. For example, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide involved the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Such methodologies might be applicable or adaptable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds structurally related to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide can be determined using techniques such as X-ray diffraction and DFT calculations. The study by Karabulut et al. on N-3-hydroxyphenyl-4-methoxybenzamide revealed the influence of intermolecular interactions on molecular geometry, particularly on dihedral angles and the conformation of aromatic rings, which could be relevant for understanding the structural nuances of the compound .
Chemical Reactions and Properties
The reactivity of similar compounds involves various chemical reactions, including nucleophilic addition and cycloaddition processes. For instance, the formation of pyrazoline and pyrazole derivatives from benzamides underlines the potential reactivity paths that might be explored for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure of compounds are crucial for their practical applications and can be significantly influenced by their molecular structure. For example, the crystal packing and hydrogen bonding patterns can affect the stability and solubility of the compound, as seen in related compounds (Karabulut et al., 2014).
Scientific Research Applications
Molecular Structure Analysis
Research on related benzamide compounds emphasizes the importance of understanding intermolecular interactions and their influence on molecular geometry. Such studies involve the use of single crystal X-ray diffraction and DFT calculations to evaluate how dimerization and crystal packing affect molecular structure, with implications for the design and synthesis of materials with specific properties (Karabulut et al., 2014).
Antiparasitic Activity
Novel benzamide derivatives have been explored for their antiparasitic activity, demonstrating significant effectiveness against protozoan parasites like Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi. These findings highlight the therapeutic potential of benzamide derivatives in treating parasitic infections (Restrepo et al., 2018).
Luminescent Properties for Liquid Crystals
The self-assembly of certain benzamide derivatives into supramolecular liquid crystals that exhibit luminescent properties indicates their potential for application in materials science, particularly in the development of novel luminescent materials (Moyano et al., 2013).
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-11(2)18(17-10)14(19)9-16-15(20)12-5-4-6-13(8-12)21-3/h4-8H,9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFHYMMXAQZANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CNC(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(dimethylamino)sulfonyl]-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571094.png)
![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)



![1-methyl-2-[(1-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5571137.png)
![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B5571144.png)


![{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid](/img/structure/B5571182.png)
![2-[(3-bromobenzoyl)amino]benzamide](/img/structure/B5571188.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)